molecular formula C14H18N2O5 B2496888 Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate CAS No. 2034443-84-8

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate

Cat. No.: B2496888
CAS No.: 2034443-84-8
M. Wt: 294.307
InChI Key: BUUWNSKONSXWFC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is a useful research compound. Its molecular formula is C14H18N2O5 and its molecular weight is 294.307. The purity is usually 95%.
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Scientific Research Applications

Kinetic Study and Green Catalysis

Research on ethyl acetate, a compound related to the structural theme of "Ethyl 2-(2-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate," highlights its importance as a versatile organic solvent. A study explored the use of a green catalyst, [HSO3-bmim][HSO4], for the esterification of acetic acid with ethanol to produce ethyl acetate. This process presents an environmentally friendly alternative to traditional methods, emphasizing the compound's role in sustainable chemical processes (Ruining He et al., 2018).

Peptide Synthesis and Explosion Risk Reduction

Another study discussed the use of Oxyma, chemically known as ethyl 2-cyano-2-(hydroxyimino)acetate, as an efficient additive for peptide synthesis. This compound serves as a safer alternative to benzotriazole-based additives, reducing the risk of explosion while maintaining high coupling efficiency and inhibiting racemization in peptide synthesis (Ramon Subirós‐Funosas et al., 2009).

Quantum Chemical Calculations for Corrosion Inhibition

A theoretical study using quantum chemical calculations on quinoxalines, compounds sharing a thematic connection with "this compound," demonstrated their efficiency as corrosion inhibitors for copper in nitric acid media. This research underscores the potential of structurally related compounds in corrosion prevention applications (A. Zarrouk et al., 2014).

Organic Synthesis and Chemical Reactions

The synthesis of 2-ketocyclohexylsuccinic acid and related substances involves condensation reactions that produce compounds like 2-oxotetrahydrofuran-3-acetic acid. Such studies provide a foundation for understanding the reactivity and potential applications of tetrahydrofuran derivatives in organic synthesis and chemical engineering (J. A. McRae et al., 1943).

Safety and Hazards

The safety data sheet for a related compound, Ethyl acetate, indicates that it is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to keep away from heat, sparks, open flames, and hot surfaces .

Properties

IUPAC Name

ethyl 2-[[2-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-2-20-12(17)8-16-13(18)11-4-3-6-15-14(11)21-10-5-7-19-9-10/h3-4,6,10H,2,5,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUWNSKONSXWFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=C(N=CC=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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